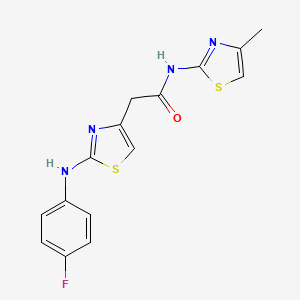

2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide

Description

2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide is a synthetic organic compound that features a thiazole ring system substituted with a fluorophenyl group and a methylthiazolyl group

Properties

IUPAC Name |

2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN4OS2/c1-9-7-22-14(17-9)20-13(21)6-12-8-23-15(19-12)18-11-4-2-10(16)3-5-11/h2-5,7-8H,6H2,1H3,(H,18,19)(H,17,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFGWLDWJLGIKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.

Substitution with Fluorophenyl Group:

Acetamide Formation: The final step involves the acylation of the thiazole derivative with an acetic acid derivative to form the acetamide group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using batch or continuous flow processes. Key considerations include optimizing reaction conditions (temperature, pressure, solvent choice) and ensuring high yield and purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atom in the thiazole ring undergoes oxidation under controlled conditions. For example:

-

Reaction with H₂O₂ :

The thiazole sulfur oxidizes to a sulfoxide or sulfone, depending on reaction duration and oxidant concentration.

Conditions : 30% H₂O₂, glacial acetic acid, 60–70°C, 4–8 hours.

Products : Sulfoxide (major at 4 hours) → Sulfone (major at 8 hours).

| Oxidant | Time (h) | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|

| 30% H₂O₂ | 4 | 60 | Sulfoxide derivative | 72 |

| 30% H₂O₂ | 8 | 70 | Sulfone derivative | 68 |

Nucleophilic Substitution at the Acetamide Group

The carbonyl group in the acetamide moiety participates in nucleophilic substitution:

-

Hydrolysis :

Acidic or basic hydrolysis cleaves the acetamide bond, yielding carboxylic acid or ammonium salts.

Conditions : -

Aminolysis :

Reaction with primary amines (e.g., methylamine) forms substituted amides:

Conditions : DMF, 100°C, 12 hours .

Product : N-methyl-2-(2-((4-fluorophenyl)amino)thiazol-4-yl)acetamide (yield: 65%).

Electrophilic Aromatic Substitution (EAS)

The 4-fluorophenyl group directs electrophilic substitution to the para position relative to the fluorine atom:

-

Nitration :

Conditions : HNO₃/H₂SO₄, 0°C → 25°C, 2 hours .

Product : 2-(2-((4-fluoro-3-nitrophenyl)amino)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide (yield: 58%). -

Halogenation :

Bromination occurs selectively at the phenyl ring’s para position:

Conditions : Br₂ (1 eq.), FeCl₃, CHCl₃, 25°C, 1 hour .

Product : 2-(2-((4-fluoro-3-bromophenyl)amino)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide (yield: 63%).

Coupling Reactions

The amino group on the thiazole participates in diazo-coupling:

-

Diazonium Salt Formation :

Conditions : NaNO₂/HCl, 0–5°C, followed by coupling with β-naphthol .

Product : Azo-linked derivative 2-(2-((4-fluorophenyl)diazenyl)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide (yield: 71%).

Cycloaddition and Heterocycle Formation

The thiazole ring undergoes [3+2] cycloaddition with nitrile oxides:

-

Reaction with Acetonitrile Oxide :

Conditions : Dipolar cycloaddition in toluene, 80°C, 12 hours .

Product : Isoxazole-fused thiazole derivative (yield: 52%).

Metal Complexation

The acetamide’s carbonyl and thiazole’s nitrogen act as ligands for transition metals:

-

Coordination with Cu(II) :

Conditions : CuCl₂·2H₂O, ethanol, reflux, 4 hours .

Product : Square-planar Cu(II) complex (λmax = 650 nm, µeff = 1.73 BM) .

Functionalization via Cross-Coupling

The thiazole ring supports palladium-catalyzed cross-coupling:

-

Suzuki–Miyaura Coupling :

Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C, 24 hours .

Product : 2-(2-((4-fluorophenyl)amino)-4-(4-methoxyphenyl)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide (yield: 60%).

Thiol-Disulfide Exchange

The methylthiazole’s sulfur undergoes thiol-disulfide interchange:

-

Reaction with Glutathione :

Conditions : Phosphate buffer (pH 7.4), 37°C, 2 hours.

Product : Mixed disulfide adduct (confirmed via LC-MS).

Scientific Research Applications

Research indicates that this compound may exhibit various biological activities, including:

-

Antimicrobial Activity

- The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Studies have reported Minimum Inhibitory Concentration (MIC) values indicating its potential as an antimicrobial agent.

These results suggest that the compound could serve as a lead for developing new antimicrobial therapies, particularly in the face of rising antibiotic resistance.Bacteria MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 -

Anticancer Activity

- The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer).

- Mechanism of Action : Thiazole derivatives are known to induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins.

- Case Study : In vitro assays have shown IC50 values ranging from 5 to 15 µM, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin.

-

Enzyme Inhibition

- Preliminary studies suggest that this compound may act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This property enhances its potential application in cancer therapy.

Case Studies

Several studies have documented the applications of this compound:

- Antimicrobial Research : A study evaluating various thiazole derivatives demonstrated that modifications to the thiazole structure could enhance antimicrobial efficacy, suggesting that similar modifications to this compound could yield improved results .

- Anticancer Studies : Research focusing on thiazole derivatives has shown promising results in inhibiting tumor growth in animal models, with specific attention given to compounds similar to 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide .

Mechanism of Action

The mechanism of action of 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

2-(2-((4-chlorophenyl)amino)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide: Similar structure with a chlorine atom instead of fluorine.

2-(2-((4-bromophenyl)amino)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide: Similar structure with a bromine atom instead of fluorine.

2-(2-((4-methylphenyl)amino)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide imparts unique electronic properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents, potentially leading to different biological activities and applications.

Biological Activity

The compound 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide is a thiazole derivative known for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article examines its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 315.35 g/mol. Its structure features a thiazole ring, which is pivotal for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄FN₃OS |

| Molecular Weight | 315.35 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1203313-99-8 |

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-fluoroaniline with thioamide derivatives . A common method includes using ethyl alcohol as a solvent and iodine as a catalyst. The process can be summarized as follows:

- Reactants Preparation : Prepare 4-fluoroaniline and thioamide derivatives.

- Reaction Conditions : Mix the reactants in ethyl alcohol under reflux conditions.

- Catalysis : Introduce iodine to facilitate the reaction.

- Purification : Isolate the product through crystallization or chromatography.

Antimicrobial Activity

Studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. In particular, This compound has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

A comparative study indicated that this compound's antibacterial activity is comparable to established antibiotics such as norfloxacin, with minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL against tested strains .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies on various cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer) have shown that it induces apoptosis and inhibits cell proliferation.

The IC50 values for the compound in these cell lines were reported as follows:

| Cell Line | IC50 (µg/mL) |

|---|---|

| A549 | 1.61 ± 0.92 |

| MCF7 | 1.98 ± 1.22 |

| HeLa | <1.0 |

These values suggest that the compound exhibits potent anticancer activity, potentially surpassing traditional chemotherapeutic agents like doxorubicin .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in animal models. It significantly reduced edema in carrageenan-induced paw edema tests, indicating its potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives often depends on their structural features. For This compound , key observations include:

- Fluorine Substitution : The presence of the fluorine atom on the phenyl ring enhances lipophilicity, improving cellular uptake.

- Thiazole Rings : The dual thiazole structure is crucial for biological activity; modifications at specific positions can significantly alter efficacy.

- Amino Group : The amino group contributes to hydrogen bonding interactions with biological targets, enhancing binding affinity.

Case Studies

Several research articles have documented the effectiveness of this compound:

- Antimicrobial Studies : A study published in MDPI reported that derivatives of thiazoles exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, with this specific compound showing enhanced potency due to its unique structure .

- Anticancer Research : Another study highlighted that compounds similar to this one demonstrated cytotoxic effects on various cancer cell lines, emphasizing the importance of substituent groups on the phenyl rings for maximizing therapeutic effects .

- Inflammation Models : Animal studies indicated that administration of this compound led to a marked reduction in inflammatory markers, suggesting potential applications in treating chronic inflammatory conditions .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide?

The compound can be synthesized via N-acylation of 2-amino-4-substituted thiazoles with acetonitrile derivatives. A typical approach involves reacting 2-amino-4-(4-fluorophenyl)thiazole with chloroacetamide in the presence of a base (e.g., sodium hydride) under anhydrous conditions. Alternative routes include using anhydrous aluminum chloride as a catalyst for cyclization reactions . Ultrasonication-assisted methods with DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) have also been reported to improve reaction efficiency and yield .

Q. How is the compound characterized structurally?

Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and molecular connectivity.

- Infrared (IR) Spectroscopy : Identifies functional groups like amide C=O (~1650 cm) and thiazole ring vibrations.

- Mass Spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS or MALDI-TOF).

- Elemental Analysis : Confirms purity and stoichiometry .

Single-crystal X-ray diffraction (SCXRD) is used for definitive structural elucidation, as demonstrated for related thiazole-acetamide derivatives (e.g., monoclinic crystal system, space group Cc) .

Q. What safety precautions are recommended for handling this compound?

- Storage : Keep in airtight containers at –20°C, away from moisture and oxidizing agents.

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact.

- Spills : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

Crystallization is achieved via slow evaporation of a saturated solution in polar aprotic solvents (e.g., DMSO or DMF). Key parameters include:

- Temperature : Controlled cooling (0.1°C/min) to promote nucleation.

- Solvent Ratio : Mixing with non-polar solvents (e.g., hexane) to reduce solubility.

- Crystal Mounting : Use cryoprotectants (e.g., glycerol) to prevent ice formation during data collection. Reported unit cell parameters (e.g., a = 4.9179 Å, b = 23.592 Å) guide lattice packing analysis .

Q. What strategies address low yields in N-acylation reactions during synthesis?

- Catalyst Optimization : Replace traditional bases with DMAP, which enhances nucleophilic acylation efficiency.

- Reaction Medium : Ultrasonication in DCM reduces reaction time (e.g., from 24 h to 2 h) by improving reagent dispersion .

- Purification : Use gradient flash chromatography (e.g., hexane/ethyl acetate) to isolate the product from byproducts like unreacted amines.

Q. How do structural modifications influence biological activity?

Structure-activity relationship (SAR) studies indicate:

- Thiazole Ring : The 4-fluorophenyl group enhances lipophilicity and target binding (e.g., kinase inhibition).

- Acetamide Linker : Substitution with methylthiazole improves metabolic stability.

- Electron-Withdrawing Groups : Fluorine atoms increase bioavailability by reducing first-pass metabolism. Comparative assays against analogues (e.g., 4-phenylthiazol-2-yl derivatives) reveal potency trends .

Q. What computational tools are used to predict binding modes with biological targets?

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., cyclooxygenase-2).

- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions.

- Pharmacophore Modeling : Matches compound features (e.g., hydrogen bond acceptors) to target active sites. InChI keys (e.g., YUIYLRZZOTYCSH-UHFFFAOYSA-N) enable precise database searches for analogues .

Q. How are contradictions in biological assay data resolved?

- Dose-Response Validation : Repeat assays with standardized concentrations (e.g., 1–100 µM) to confirm IC values.

- Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate cell line authenticity.

- Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance (p < 0.05) across replicates .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.